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Compound of Interest

Compound Name: 3-Bromo-5-iodopyridine

Cat. No.: B183754 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3-Bromo-5-iodopyridine. The information is tailored for researchers,

scientists, and professionals in drug development, offering a detailed analysis of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct

experimental spectra for this specific compound are not publicly available, this guide presents

predicted data based on the analysis of closely related compounds and established

spectroscopic principles.

Chemical Structure and Properties
3-Bromo-5-iodopyridine is a di-halogenated pyridine derivative with the chemical formula

C₅H₃BrIN.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at

the 3-position and an iodine atom at the 5-position.

Property Value

Molecular Formula C₅H₃BrIN

Molecular Weight 283.89 g/mol [1]

CAS Number 233770-01-9[1]

Appearance White to off-white powder[1]

Melting Point 127-131 °C
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Spectroscopic Data
The following sections present the predicted spectroscopic data for 3-Bromo-5-iodopyridine.

These predictions are derived from the known spectral data of analogous compounds,

including 5-bromo-3-iodo-pyridin-2-ol, 3-bromopyridine, and 2-bromo-5-iodopyridine.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum of 3-Bromo-5-iodopyridine is expected to show three distinct signals in

the aromatic region, corresponding to the three protons on the pyridine ring. The electron-

withdrawing effects of the nitrogen atom and the halogen substituents will cause these protons

to be deshielded, resulting in chemical shifts downfield.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-iodopyridine

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.6 - 8.8
Doublet of Doublets

(dd)
~2.0, 0.5

H-4 8.2 - 8.4
Triplet (t) or Doublet of

Doublets (dd)
~2.0, 2.0

H-6 8.8 - 9.0
Doublet of Doublets

(dd)
~2.0, 0.5

Predictions are based on data from related pyridine derivatives.[2][3][4][5]

The ¹³C NMR spectrum will provide information about the carbon environment. The spectrum is

expected to show five signals, two of which will be for the carbon atoms bearing the halogen

substituents.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-iodopyridine
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 120 - 125

C-4 140 - 145

C-5 95 - 100

C-6 155 - 160

Predictions are based on data from related pyridine derivatives.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Bromo-5-iodopyridine is expected to show characteristic absorption bands for

the aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Predicted IR Absorption Data for 3-Bromo-5-iodopyridine

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

Aromatic C-H Stretch 3050 - 3150 Medium to Weak

Aromatic C=C and C=N

Stretch
1550 - 1600 Medium to Strong

C-Br Stretch 500 - 600 Strong

C-I Stretch 480 - 520 Strong

Predictions are based on spectra of related compounds like 3-bromopyridine.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.
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Table 4: Predicted Mass Spectrometry Data for 3-Bromo-5-iodopyridine

Ion Predicted m/z Notes

[M]⁺ 283, 285

Molecular ion peak with

characteristic isotopic pattern

for one bromine atom.

[M-Br]⁺ 204 Loss of a bromine atom.

[M-I]⁺ 156, 158

Loss of an iodine atom,

showing isotopic pattern for

bromine.

[C₅H₃N]⁺ 77 Pyridine ring fragment.

The exact mass of the molecular ion is 282.84936 Da.[7] Fragmentation predictions are based

on typical behavior of halogenated pyridines.[8]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-iodopyridine in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Parameters: A standard pulse program for proton NMR is used. Typical parameters

include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used. A spectral width

of 0-200 ppm is common, and a larger number of scans will be required compared to ¹H

NMR.
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IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of

the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent

disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the

neat solid.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Parameters: A typical scan range is 4000-400 cm⁻¹. A background spectrum of the KBr pellet

or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray

Ionization (ESI) is typically used for LC-MS.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on

their mass-to-charge ratio.

Data Interpretation: The resulting mass spectrum shows the relative abundance of different

ions, which can be used to determine the molecular weight and deduce the structure from

the fragmentation pattern.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-5-iodopyridine.
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General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/73290-22-9
https://pubchem.ncbi.nlm.nih.gov/compound/73290-22-9
https://www.benchchem.com/product/b183754#spectroscopic-data-nmr-ir-mass-of-3-bromo-5-iodopyridine
https://www.benchchem.com/product/b183754#spectroscopic-data-nmr-ir-mass-of-3-bromo-5-iodopyridine
https://www.benchchem.com/product/b183754#spectroscopic-data-nmr-ir-mass-of-3-bromo-5-iodopyridine
https://www.benchchem.com/product/b183754#spectroscopic-data-nmr-ir-mass-of-3-bromo-5-iodopyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b183754?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

